molecular formula C16H21N3O B2795527 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide CAS No. 1235262-96-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide

Cat. No.: B2795527
CAS No.: 1235262-96-0
M. Wt: 271.364
InChI Key: RQGZQEHOILZDKL-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide is a pyrazole-benzamide hybrid compound characterized by a 3,5-dimethylpyrazole moiety linked via an ethyl spacer to a 2,4-dimethyl-substituted benzamide group. This structure confers unique physicochemical and biological properties, making it a candidate for drug development, particularly in antimicrobial and enzyme-targeting applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-5-6-15(12(2)9-11)16(20)17-7-8-19-14(4)10-13(3)18-19/h5-6,9-10H,7-8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGZQEHOILZDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCCN2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide typically involves the following steps:

  • Preparation of 3,5-dimethyl-1H-pyrazol-1-yl ethylamine: This intermediate is synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under suitable conditions.

  • Coupling with 2,4-dimethylbenzoyl chloride: The ethylamine derivative is then reacted with 2,4-dimethylbenzoyl chloride to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the pyrazole ring or the benzamide group can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the pyrazole ring.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: A variety of substituted pyrazole and benzamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in the development of new therapeutic agents, particularly in the treatment of infectious diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide (Target) Pyrazole-ethyl-benzamide 3,5-dimethylpyrazole; 2,4-dimethylbenzamide 307.38
N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-phenylimidazol-1-yl]acetamide (7c, ) Pyrazole-imidazole-acetamide Chlorophenyl; phenylimidazole 478.98
4-{[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]amino}benzenesulfonamide (18, ) Pyrazole-sulfonamide Sulfonamide; ketone linker 363.43
N-(5-(3,5-dimethylpyrazol-1-yl)-1,3,4-thiadiazol-2-yl)-2-(dimethylamino)acetamide (AR-5, ) Pyrazole-thiadiazole-acetamide Thiadiazole; dimethylamino 322.40

Key Observations :

  • Terminal Groups : The benzamide in the target compound provides aromatic π-π stacking opportunities, whereas sulfonamide (18) or thiadiazole (AR-5) groups introduce polar or heterocyclic interactions .

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (ppm)
Target Compound Not reported Expected: ~1650 (C=O stretch) Pyrazole CH3: ~2.1–2.3 (1H NMR)
7c () 144–146 1670 (C=O), 1600 (C=C) Aromatic H: 7.2–7.6; Imidazole: 7.8
AR-5 () 198–200 1670 (CONH), 1217 (thiadiazole) Thiadiazole C: 126.69 (13C NMR)

Analysis :

  • The target compound’s benzamide C=O stretch is expected near 1650 cm⁻¹, similar to acetamide derivatives (7c) .
  • Higher melting points in thiadiazole derivatives (AR-5) suggest stronger intermolecular forces (e.g., hydrogen bonding via CONH and thiadiazole) compared to benzamide or imidazole analogues .

Table 3: Antimicrobial and Enzyme Inhibition Profiles

Compound Antimicrobial Activity (MIC, μg/mL) Target Enzyme/Pathogen Reference
Target Compound Pending Hypothesized: Fungal CYP51
7c () 8–16 (S. aureus) Bacterial dihydrofolate reductase
AR-5 () 32–64 (E. coli) Gram-negative efflux pumps

Insights :

  • Pyrazole-acetamide hybrids (7c) show potent activity against Gram-positive bacteria due to imidazole’s planar structure enhancing DNA intercalation .
  • Thiadiazole derivatives (AR-5) exhibit moderate Gram-negative activity, likely due to thiadiazole’s ability to disrupt membrane integrity .

Q & A

Q. What are the established synthetic methodologies for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-dimethylbenzamide, and what purification techniques are recommended?

The synthesis typically involves refluxing precursors (e.g., substituted pyrazole and benzamide derivatives) in polar solvents like ethanol or methanol under controlled temperatures (60–80°C). Catalysts such as triethylamine may accelerate amide bond formation . Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton and carbon environments, including pyrazole ring protons (δ 2.2–2.5 ppm for methyl groups) and benzamide aromatic signals .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography: Resolves bond lengths, angles, and spatial arrangement of functional groups (e.g., pyrazole-benzamide linkage) .

Advanced Research Questions

Q. How can researchers employ statistical experimental design to optimize the synthesis of this compound?

Design of Experiments (DoE) minimizes trial runs while identifying critical parameters (temperature, solvent ratio, catalyst loading). For example:

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temperature50–90°C75°CMaximizes rate
Solvent (EtOH:H₂O)70:30 to 90:1085:15Enhances purity
Catalyst (Et₃N)0.5–2.0 eq1.2 eqBalances cost
Central Composite Design (CCD) or Box-Behnken models are recommended for multivariate optimization .

Q. What computational approaches are used to predict the interaction of this compound with biological targets?

  • Molecular Docking: Software like AutoDock Vina predicts binding affinity to enzymes (e.g., kinases) by simulating interactions between the pyrazole moiety and hydrophobic pockets .
  • Molecular Dynamics (MD): MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying key residues (e.g., His286 in a target enzyme) critical for binding .

Q. How can contradictory data regarding the compound's biological activity be systematically analyzed?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardizing Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (recombinant vs. native) .
  • Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies; discrepancies may indicate off-target effects at higher concentrations.
  • Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends masked in single experiments .

Q. What functional groups in the compound's structure are critical for its reactivity and bioactivity, and how can they be modified?

Functional GroupRole in Reactivity/BioactivityModification Example
Pyrazole RingElectron-rich site for nucleophilic substitution; binds ATP pockets in kinases .Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
2,4-DimethylbenzamideHydrophobic interactions with protein domains; steric hindrance affects selectivity .Replace methyl with methoxy to alter polarity.
Ethyl LinkerFlexibility modulates binding orientation .Shorten to methyl or extend to propyl for rigidity.

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